molecular formula C16H22Cl2O3 B165538 2,4-D Isooctyl ester CAS No. 25168-26-7

2,4-D Isooctyl ester

Cat. No.: B165538
CAS No.: 25168-26-7
M. Wt: 333.2 g/mol
InChI Key: BBPLSOGERZQYQC-UHFFFAOYSA-N
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Description

2,4-D Isooctyl ester, also known as 2,4-dichlorophenoxyacetic acid isooctyl ester, is a synthetic auxin herbicide widely used in agriculture to control broadleaf weeds. It is an ester derivative of 2,4-dichlorophenoxyacetic acid, which is one of the most commonly used herbicides globally. The compound is particularly effective due to its ability to mimic natural plant hormones, leading to uncontrolled growth and eventually the death of the target plants .

Scientific Research Applications

2,4-D Isooctyl ester has a wide range of applications in scientific research, including:

    Agriculture: Used extensively as a herbicide to control broadleaf weeds in crops such as wheat, barley, and corn.

    Plant Physiology Studies: Utilized to study the effects of synthetic auxins on plant growth and development.

    Environmental Science: Research on the environmental impact and degradation pathways of synthetic herbicides.

    Molecular Biology: Investigating the molecular mechanisms of auxin signaling pathways in plants

Mechanism of Action

Target of Action

The primary target of 2,4-D Isooctyl Ester is the auxin hormone system in plants . Auxins are a class of plant hormones that play a crucial role in coordinating many growth and behavioral processes in the plant’s life cycle. They are essential for plant body development, including cell division, elongation, and differentiation .

Mode of Action

This compound acts as a synthetic auxin, mimicking the natural plant hormone . Once applied, ester formulations quickly penetrate into the leaf surface (cuticle) and are converted to the acid . It interferes with normal plant growth processes, causing uncontrolled and disorganized growth, which eventually leads to the death of the plant .

Biochemical Pathways

The compound affects plant hormone metabolism and signal transduction pathways . Specifically, it alters auxin biosynthesis and signaling, leading to changes in the levels of other hormones such as abscisic acid (ABA) and cytokinin (CTK) . For instance, after this compound treatment, a significant increase in ABA levels was observed in Triticum aestivum, whereas ABA levels were relatively stable in Aegilops tauschii . The herbicide induced more CTK accumulation in Ae. tauschii than in T. aestivum .

Pharmacokinetics

The main degradation mechanism of this compound is the hydrolysis of esters . The hydrolysis half-lives of this compound with initial concentration of 5 mg/L were 346.6, 231.0, and 173.3 hours at 15, 25, and 35 ℃, respectively, under neutral (pH 7) conditions . The main product of the hydrolysis and photolysis of this compound is 2,4-D .

Result of Action

The action of this compound leads to significant changes in plant growth. For example, it was found that Triticum aestivum and Aegilops tauschii exhibited different tillering sensitivities to the auxin herbicide this compound . At 3 days post-application, tiller bud growth was inhibited by 77.50% in T. aestivum, corresponding to 2.0-fold greater inhibition than that in Ae. tauschii (38.71%) .

Action Environment

The environmental behavior of this compound is influenced by various factors such as temperature, pH values, types of water, and light sources . For instance, the hydrolysis rates of this compound in paddy water, tap water, and river water were higher than that in distilled water . Under the irradiation of a 300 W mercury lamp, the photolysis rates of this compound under acidic condition were higher than that under neutral and alkaline conditions .

Safety and Hazards

2,4-D Isooctyl ester is toxic if swallowed and in contact with skin . It causes serious eye irritation and is harmful if inhaled . It is highly flammable and should be kept away from heat, sparks, open flames, and hot surfaces . It should be handled with appropriate personal protective equipment .

Biochemical Analysis

Biochemical Properties

2,4-D Isooctyl ester plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to affect phytohormone signal transduction pathways in plant tillers, with significant effects on auxin, cytokinin, abscisic acid (ABA), gibberellin (GA), and brassinosteroid signaling .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For example, it has been observed to inhibit plant height and fresh weight in green foxtail after application .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It has been found to affect auxin biosynthesis and signaling in different species .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. It has been observed that the hydrolysis half-lives of this compound with initial concentration of 1, 3, and 5 mg/L in buffer solution with pH value of 7 were 63.0, 43.3, and 40.8 hours, respectively .

Dosage Effects in Animal Models

While specific studies on the dosage effects of this compound in animal models are limited, it’s known that 2,4-D generally has moderate toxicity to birds and mammals, is slightly toxic to fish and aquatic invertebrates, and is practically nontoxic to honeybees .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors, and can affect metabolic flux or metabolite levels .

Subcellular Localization

Current knowledge is limited, but it’s clear that this compound has significant effects on plant physiology and biochemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-D Isooctyl ester involves the esterification of 2,4-dichlorophenoxyacetic acid with isooctanol. The reaction typically occurs in the presence of a strong acid catalyst such as sulfuric acid. The process can be summarized as follows:

    Reactants: 2,4-dichlorophenoxyacetic acid and isooctanol.

    Catalyst: Sulfuric acid.

    Conditions: The reaction is carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors to maintain consistent reaction conditions and high yield. The process involves:

Chemical Reactions Analysis

Types of Reactions: 2,4-D Isooctyl ester undergoes several types of chemical reactions, including:

    Hydrolysis: The ester can be hydrolyzed back to 2,4-dichlorophenoxyacetic acid and isooctanol in the presence of water and a base or acid catalyst.

    Photodegradation: The compound can undergo photolytic degradation when exposed to sunlight, breaking down into simpler molecules.

Common Reagents and Conditions:

    Hydrolysis: Sodium hydroxide or hydrochloric acid can be used as catalysts.

    Photodegradation: Exposure to UV light in the presence of oxygen.

Major Products Formed:

Comparison with Similar Compounds

    2,4-D Butyl Ester: Another ester derivative of 2,4-dichlorophenoxyacetic acid, used as a herbicide.

    2,4-D Dimethylamine Salt: A salt form of 2,4-dichlorophenoxyacetic acid, also used for weed control.

    2,4-D Ethylhexyl Ester: Similar to the isooctyl ester but with a different alcohol component.

Uniqueness: 2,4-D Isooctyl ester is unique due to its higher boiling point and lower volatility compared to other ester forms, making it less prone to drift and more effective under certain environmental conditions .

Properties

IUPAC Name

6-methylheptyl 2-(2,4-dichlorophenoxy)acetate
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InChI

InChI=1S/C16H22Cl2O3/c1-12(2)6-4-3-5-9-20-16(19)11-21-15-8-7-13(17)10-14(15)18/h7-8,10,12H,3-6,9,11H2,1-2H3
Source PubChem
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InChI Key

BBPLSOGERZQYQC-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

CC(C)CCCCCOC(=O)COC1=C(C=C(C=C1)Cl)Cl
Source PubChem
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Molecular Formula

C16H22Cl2O3
Record name DED-WEED LV-69 67 PERCENT 2,4-D ISOOCTYL ESTER
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Molecular Weight

333.2 g/mol
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Physical Description

Ded-weed lv-69 67 percent 2,4-d isooctyl ester appears as white crystals in commerce, a brown or dark brown liquid. (NTP, 1992), Yellow-brown liquid; [HSDB] Brown-yellow liquid; [MSDSonline]
Record name DED-WEED LV-69 67 PERCENT 2,4-D ISOOCTYL ESTER
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Boiling Point

317 °C
Record name 2,4-D ISOOCTYL ESTERS
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Flash Point

119 °F (NTP, 1992), Greater than 175 °F (open cup) /2,4-D esters/
Record name DED-WEED LV-69 67 PERCENT 2,4-D ISOOCTYL ESTER
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Solubility

less than 1 mg/mL at 70 °F (NTP, 1992), Soluble in oils /2,4-D esters/, In water, 0.0324 mg/l @ 25 °C
Record name DED-WEED LV-69 67 PERCENT 2,4-D ISOOCTYL ESTER
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Density

1.025 at 77.4 °F (NTP, 1992) - Denser than water; will sink, 1.14-1.17 g/ml @ 20 °C
Record name DED-WEED LV-69 67 PERCENT 2,4-D ISOOCTYL ESTER
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Record name 2,4-D ISOOCTYL ESTERS
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Vapor Pressure

6.2 mmHg at 64.4 °F ; 10.9 mmHg at 86.0 °F (NTP, 1992), 0.00000706 [mmHg], 7.06X10-6 mm Hg @ 25 °C
Record name DED-WEED LV-69 67 PERCENT 2,4-D ISOOCTYL ESTER
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Mechanism of Action

... /CHLOROPHENOXY CMPD INCL 2,4-D ESTERS/ EXERT THEIR HERBICIDAL ACTION BY ACTING AS GROWTH HORMONES IN PLANTS. /CHLOROPHENOXY COMPOUNDS/
Record name 2,4-D ISOOCTYL ESTERS
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Impurities

SIXTEEN SAMPLES OF 2,4-D, AS ESTERS AND AMINE SALTS, WERE ANALYZED FOR CHLORINATED DIBENZO-P-DIOXINS. DI-, TRI-, & TETRA-CHLORODIBENZO-P-DIOXINS WERE IDENTIFIED. ESTER FORMULATIONS SHOWED MUCH HIGHER LEVELS OF CONTAMINATION THAN AMINE /2,4-D ESTERS AND AMINE SALTS/
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Color/Form

Yellow-brown liquid

CAS No.

25168-26-7
Record name DED-WEED LV-69 67 PERCENT 2,4-D ISOOCTYL ESTER
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Record name Isooctyl (2,4-dichlorophenoxy)acetate
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Melting Point

12 °C
Record name 2,4-D ISOOCTYL ESTERS
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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